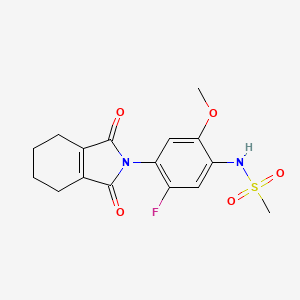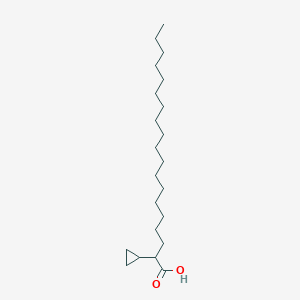
2-Cyclopropylnonadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropylnonadecanoic acid is a unique fatty acid derivative characterized by a cyclopropyl group attached to a nonadecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylnonadecanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of nonadecanoic acid derivatives. This can be done using carbenes or carbenoid reagents, which react with alkenes to form cyclopropane rings . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
2-Cyclopropylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Cyclopropylnonadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclopropylnonadecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, making it more reactive and capable of participating in various chemical reactions. This reactivity can influence biological processes and pathways, leading to potential therapeutic effects .
相似化合物的比较
2-Cyclopropylnonadecanoic acid can be compared with other cyclopropane-containing fatty acids and nonadecanoic acid derivatives. Similar compounds include:
Cyclopropanecarboxylic acid: Known for its reactivity and use in organic synthesis.
Nonadecanoic acid: A saturated fatty acid with applications in metal lubrication and other industrial uses.
The uniqueness of this compound lies in its combination of a cyclopropyl group with a long-chain fatty acid, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
137112-95-9 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
2-cyclopropylnonadecanoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22(23)24)20-18-19-20/h20-21H,2-19H2,1H3,(H,23,24) |
InChI 键 |
PMAAYWNYVMXROR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(C1CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


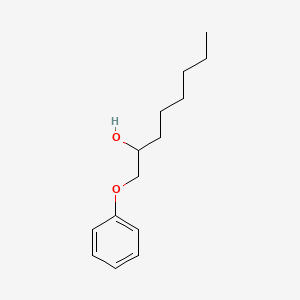
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
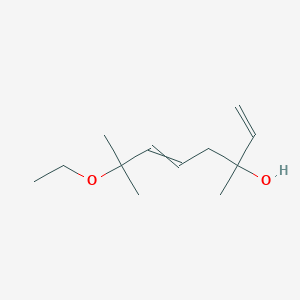
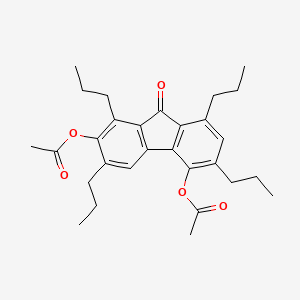

![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
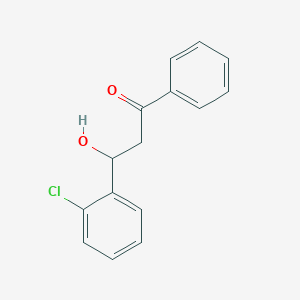

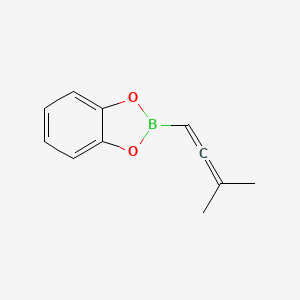
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
